![molecular formula C14H18ClNO3S B5523433 (4-{[(4-chlorophenyl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5523433.png)
(4-{[(4-chlorophenyl)thio]acetyl}-1,4-oxazepan-6-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{[(4-chlorophenyl)thio]acetyl}-1,4-oxazepan-6-yl)methanol is a useful research compound. Its molecular formula is C14H18ClNO3S and its molecular weight is 315.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.0695923 g/mol and the complexity rating of the compound is 311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Application in Antimicrobial Agents
The synthesis of formazans from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents showcases a related compound's potential in developing antimicrobial solutions. The study outlines the stepwise synthesis, leading to compounds with moderate antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).
Catalytic Applications in Chiral Synthesis
The enantioselective catalytic borane reductions of achiral ketones, leading to the synthesis of chiral β-amino alcohols, reveal the potential application of related structures in chiral synthesis. Utilizing chiral catalysts, the research provides a method for converting prochiral ketones to chiral secondary alcohols in high optical purity, highlighting the versatility of such compounds in synthetic chemistry (Martens, Dauelsberg, Behnen, & Wallbaum, 1992).
Applications in Heterocyclic Compound Synthesis
Research focusing on the synthesis of novel heterocyclic compounds derived from related structures, investigated for lipase and α-glucosidase inhibition, points to the utility of such compounds in medicinal chemistry. The synthesis pathway and subsequent biological activity testing demonstrate the role of these structures in developing new therapeutic agents (Bekircan, Ülker, & Menteşe, 2015).
Anticancer and Antimicrobial Synthesis
The creation of biologically potent heterocyclic compounds, incorporating structures similar to the query compound, showcases their potential in anticancer and antimicrobial applications. The compounds were tested against a panel of cancer cell lines and pathogenic bacterial and fungal strains, demonstrating significant biological activity and underscoring the importance of such compounds in the development of new pharmaceuticals (Katariya, Vennapu, & Shah, 2021).
Photodegradation Studies
Research on the photodegradation of the azole fungicide triadimefon, involving a structure with similarities to the compound , offers insights into environmental chemistry applications. The study explores the degradation pathways and products under various conditions, contributing to our understanding of how such compounds behave in environmental contexts (Nag & Dureja, 1997).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S/c15-12-1-3-13(4-2-12)20-10-14(18)16-5-6-19-9-11(7-16)8-17/h1-4,11,17H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKWQYWIKDQCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)CSC2=CC=C(C=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
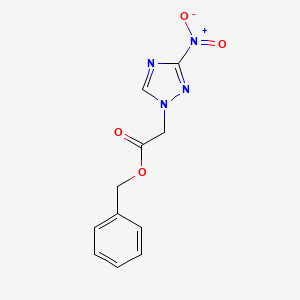
![N-[(3R,4S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-propylpyrrolidin-3-yl]ethanesulfonamide](/img/structure/B5523368.png)
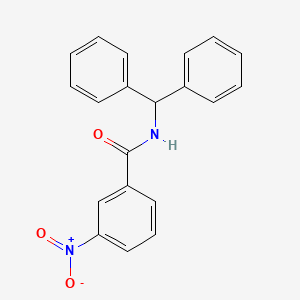

![5-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5523388.png)
![2,6-dimethyl-4-(1H-pyrazol-4-yl)furo[2,3-d]pyrimidine](/img/structure/B5523393.png)
![N-[(FURAN-2-YL)METHYL]-7-METHYLNAPHTHALENE-2-SULFONAMIDE](/img/structure/B5523401.png)
![5-[(4-methoxyphenyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5523415.png)

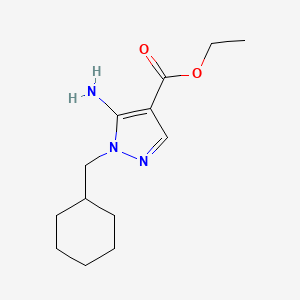
![N-(2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B5523437.png)
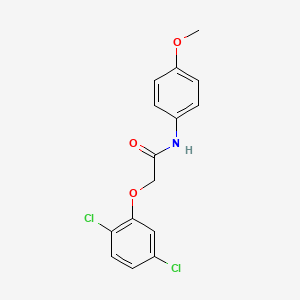
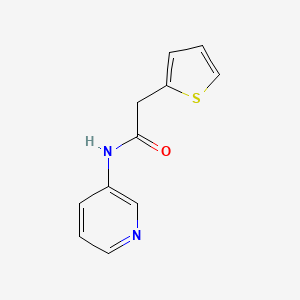
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(2,6-diethylphenyl)thiourea](/img/structure/B5523471.png)
